1-Ethyl-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine
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Overview
Description
1-Ethyl-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is an organic compound with the molecular formula C16H26N2O3S and a molecular weight of 326.46 g/mol. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a sulfonyl group attached to a methoxy and propan-2-yl substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 2-methoxy-5-propan-2-ylphenyl, undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.
Nucleophilic Substitution: The sulfonyl intermediate is then reacted with 1-ethylpiperazine under nucleophilic substitution conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale sulfonylation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ethyl group on the piperazine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 1-Ethyl-4-(2-hydroxy-5-propan-2-ylphenyl)sulfonylpiperazine.
Reduction: Formation of 1-Ethyl-4-(2-methoxy-5-propan-2-ylphenyl)sulfidepiperazine.
Substitution: Formation of various alkyl or aryl substituted piperazine derivatives.
Scientific Research Applications
1-Ethyl-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors, affecting their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-(4-methyl-5-propan-2-yl-2-propoxyphenyl)sulfonylpiperazine
- Ethyl 4-((4-((4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Uniqueness
1-Ethyl-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and propan-2-yl groups. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-ethyl-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-5-17-8-10-18(11-9-17)22(19,20)16-12-14(13(2)3)6-7-15(16)21-4/h6-7,12-13H,5,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMQSEYWGVKBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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